3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16315043
Molecular Formula: C27H28N4O3S2
Molecular Weight: 520.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O3S2 |
|---|---|
| Molecular Weight | 520.7 g/mol |
| IUPAC Name | (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H28N4O3S2/c1-18-7-6-15-30-23(18)28-24(29-13-4-3-5-14-29)21(25(30)32)17-22-26(33)31(27(35)36-22)16-12-19-8-10-20(34-2)11-9-19/h6-11,15,17H,3-5,12-14,16H2,1-2H3/b22-17- |
| Standard InChI Key | FMIOBOUGAVSQFO-XLNRJJMWSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCCCC5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCCCC5 |
Introduction
Structural Overview
The compound is a hybrid structure combining a thiazolidinone moiety with a pyrido[1,2-a]pyrimidinone framework. Key features include:
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Thiazolidinone Core: Contains sulfur and oxygen atoms, contributing to its bioactivity.
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Pyrido[1,2-a]pyrimidinone Scaffold: Known for its role in various pharmacological activities.
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Substituents:
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A methoxyphenyl group attached via an ethyl linker.
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A piperidinyl group enhancing solubility and interaction with biological targets.
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This structural complexity suggests a strong potential for interactions with enzymes or receptors.
Synthesis
The synthesis of such compounds typically involves multi-step reactions combining commercially available reagents. Although specific protocols for this compound were not directly found, similar compounds are synthesized as follows:
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Formation of the Thiazolidinone Core:
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Reacting mercaptoacetic acid derivatives with aldehydes or ketones under acidic conditions.
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Cyclization yields the thiazolidinone ring.
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Construction of the Pyrido[1,2-a]pyrimidinone Framework:
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Starting from pyrimidine derivatives and incorporating nitrogen-containing heterocycles like piperidine.
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Final Coupling:
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The two frameworks are linked via a condensation reaction involving the thiazolidinone's reactive positions (e.g., carbonyl group).
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Characterization Techniques
To confirm the structure of this compound, the following analytical techniques are essential:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments; confirms connectivity. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., C=O, C-N, C-S). |
| X-ray Crystallography | Provides detailed 3D structural data, including bond angles and lengths. |
Biological Activities
Compounds with similar scaffolds have demonstrated various pharmacological properties:
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Anti-inflammatory Activity:
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The thiazolidinone core is known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Molecular docking studies often reveal strong binding to inflammatory mediators.
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Antimicrobial Properties:
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Sulfur-containing heterocycles exhibit activity against bacterial and fungal strains.
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Anticancer Potential:
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Pyrido[1,2-a]pyrimidinones are explored for their ability to inhibit kinases involved in cancer pathways.
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CNS Activity:
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Piperidine substitution may enhance blood-brain barrier permeability, suggesting potential as a CNS-active agent.
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Research Findings on Related Compounds
Studies on analogous molecules provide insights into its potential:
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